molecular formula C12H16ClF2N B1492404 3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 2098106-60-4

3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride

Cat. No.: B1492404
CAS No.: 2098106-60-4
M. Wt: 247.71 g/mol
InChI Key: SBLHQBKTYDEMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 2,5-difluorophenylmethyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,5-difluorobenzaldehyde and piperidine as the primary starting materials.

  • Condensation Reaction: The 2,5-difluorobenzaldehyde undergoes a condensation reaction with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the piperidine ring or the difluorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and pain management.

  • Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 3-(2,5-Difluorophenyl)piperidine: This compound lacks the methyl group present in this compound.

  • 3-(3,5-Difluorophenyl)piperidine: This compound has a different substitution pattern on the phenyl ring.

  • 3-(2,5-Difluorophenyl)methylmorpholine: This compound features a morpholine ring instead of a piperidine ring.

These compounds may exhibit different biological activities and chemical properties due to variations in their structures.

Properties

IUPAC Name

3-[(2,5-difluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-11-3-4-12(14)10(7-11)6-9-2-1-5-15-8-9;/h3-4,7,9,15H,1-2,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLHQBKTYDEMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=C(C=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
Reactant of Route 2
3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
Reactant of Route 3
3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
Reactant of Route 4
3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
Reactant of Route 5
3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
Reactant of Route 6
3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.